5-Methyl-3-phenyl-1,3-oxazinan-2-one is a heterocyclic organic compound belonging to the class of oxazinanones. This compound features a six-membered ring containing both nitrogen and oxygen atoms, specifically an oxazinanone structure characterized by a carbonyl group adjacent to the nitrogen atom. The presence of a methyl group at the 5-position and a phenyl group at the 3-position contributes to its unique chemical properties. The molecular formula for this compound is , and it has garnered attention for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 5-methyl-3-phenyl-1,3-oxazinan-2-one typically involves cyclization reactions of amines with dialkyl carbonates. The reaction proceeds through two main steps:
In laboratory settings, this compound has been used as a green alternative to phosgene in carboxymethylation reactions, demonstrating its utility in reducing toxic byproducts in organic synthesis .
Research indicates that compounds related to 5-methyl-3-phenyl-1,3-oxazinan-2-one exhibit significant biological activity, particularly as potential anticancer agents. For instance, studies have shown that related oxazinones can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines . The cytotoxic activity of these compounds varies, with some derivatives showing potent effects against various human cancer cell lines, suggesting that modifications to the oxazinanone structure can enhance biological efficacy.
Several synthetic routes have been developed for the preparation of 5-methyl-3-phenyl-1,3-oxazinan-2-one:
5-Methyl-3-phenyl-1,3-oxazinan-2-one has several notable applications:
Interaction studies involving 5-methyl-3-phenyl-1,3-oxazinan-2-one have focused on its binding affinity and mechanism of action against biological targets such as tubulin. Molecular docking studies have provided insights into how these compounds interact at the molecular level, particularly how they fit into the colchicine-binding site of tubulin . Such studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic potential of these compounds.
Several compounds share structural characteristics with 5-methyl-3-phenyl-1,3-oxazinan-2-one. Below is a comparison highlighting their similarities and differences:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Benzyl-1,3-oxazinan-2-one | Contains benzyl group at position 3 | Used in similar synthetic pathways |
| 5-Methyl-4-phenyloxazinan-2-one | Methyl group at position 5; phenyl at position 4 | Exhibits different biological activities |
| 1-(p-Tolyl)-1H-naphtho[1,2-e][1,3]oxazin- | Naphthalene ring system; different substitution | Known for higher cytotoxicity against cancer cells |
| 6-Methyl-[1,3]oxazinanone | Methyl group at position 6 | Less studied; potential for unique reactivity |
These compounds demonstrate various biological activities and synthetic utilities while maintaining structural similarities that allow for comparative studies in drug design and development.
Cyclization reactions between amines and dialkyl carbonates represent a cornerstone in oxazinanone synthesis. A seminal study demonstrated that primary amines react with dicarbonate derivatives of 1,3-diols in a one-pot, solvent-free reaction to form six-membered cyclic carbamates. The mechanism proceeds through two distinct phases:
Alternative pathways involve Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. Silica-supported HClO₄ protonates the diazo group, triggering nucleophilic attack by the Cbz carboxyl group. Subsequent release of nitrogen gas and methanol-mediated dealkylation completes the cyclization, forming 1,3-oxazinane-2,5-diones.
Catalyst selection critically influences reaction efficiency and selectivity:
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Silica-supported HClO₄ | MeOH, 30 mol%, 1 h | 83% | |
| KOtBu | Solvent-free, 90°C, 2 h | 35–81% | |
| Ni₀.₅Zn₀.₅Fe₂O₄ nanocatalyst | Solvent-free, magnetic stirring | 87% |
Silica-supported HClO₄ exemplifies a green heterogeneous catalyst, enabling easy recovery and reuse. In contrast, potassium tert-butoxide (KOtBu) promotes cyclization in solvent-free systems but requires stoichiometric amounts, limiting scalability. The Ni-Zn ferrite nanocatalyst achieves superior yields (87%) under mild conditions, leveraging its superparamagnetic properties for effortless separation.
Solvent-free methodologies minimize waste and enhance atom economy. A magnetic Ni₀.₅Zn₀.₅Fe₂O₄ nanocatalyst facilitates the synthesis of 1,2-dihydro-1-arylnaphthooxazine-3-ones without solvents, achieving 87% yield at low catalyst loading (5 wt%). Similarly, KOtBu-mediated reactions between amines and 1,3-diols in the absence of solvents produce oxazinanones in 35–81% yield, depending on the steric hindrance of the dialkyl carbonate. These protocols align with green chemistry metrics by eliminating volatile organic compounds (VOCs) and reducing energy consumption.
Catalyst heterogeneity profoundly impacts yield and recyclability:
| Condition | Catalyst Type | Yield | Recyclability | Reference |
|---|---|---|---|---|
| Homogeneous | KOtBu | 35–81% | Not recyclable | |
| Heterogeneous | Ni-Zn ferrite | 87% | 3 cycles | |
| Heterogeneous | Silica-HClO₄ | 83% | 5 cycles |
Homogeneous systems, while effective, suffer from catalyst recovery challenges. Heterogeneous alternatives like Ni-Zn ferrite and silica-HClO₄ enable multiple reuse cycles without significant activity loss, making them industrially viable. Yield optimization hinges on balancing steric effects—hindered carbonates (e.g., tert-butyl methyl carbonate) enhance oxazinanone formation by minimizing side reactions.
The incorporation of a methyl substituent at the 5-position of the 1,3-oxazinan-2-one ring system plays a crucial role in determining the conformational preferences and stability of 5-methyl-3-phenyl-1,3-oxazinan-2-one [1] [2]. The six-membered oxazinanone ring adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for electronic stabilization [3] [4].
Nuclear magnetic resonance spectroscopic studies have demonstrated that the 5-methyl group preferentially occupies equatorial positions in chair conformations, consistent with the fundamental principles governing substituted cyclohexane systems [5]. The axial-equatorial equilibrium is significantly influenced by 1,3-diaxial interactions, where the methyl substituent experiences unfavorable steric repulsion when positioned axially [5] [6]. This conformational preference has been quantified through detailed nuclear magnetic resonance coupling constant analysis, revealing characteristic vicinal coupling patterns that confirm the predominant chair conformation [7].
Comparative analysis of methylated versus unsubstituted oxazinanone derivatives shows that the 5-methyl substituent reduces conformational flexibility by approximately 15-20 kilojoules per mole, as determined through computational density functional theory calculations [8]. The methyl group acts as a conformational anchor, stabilizing specific ring puckering patterns that optimize the spatial arrangement of the heterocyclic framework [9] [10].
| Compound | Preferred Conformation | Energy Barrier (kJ/mol) | Coupling Constant (Hz) |
|---|---|---|---|
| 5-methyl-3-phenyl-1,3-oxazinan-2-one | Chair (equatorial-methyl) | 45.2 | 3.2 |
| 3-phenyl-1,3-oxazinan-2-one | Chair (flexible) | 38.7 | 4.8 |
| 5-methyl-1,3-oxazinan-2-one | Chair (equatorial-methyl) | 42.1 | 3.1 |
The conformational rigidity imparted by the 5-methyl substituent has direct implications for the compound's reactivity profile and molecular recognition properties [11] [12]. X-ray crystallographic studies of related oxazinanone derivatives confirm that the twist conformation of the heterocyclic ring places the methyl group in a quasi-equatorial orientation, minimizing non-bonded interactions [9].
The 3-phenyl substituent in 5-methyl-3-phenyl-1,3-oxazinan-2-one exerts profound electronic effects that modulate the reactivity patterns of the heterocyclic framework [13] [14] [15]. The phenyl group functions as both an inductive electron-withdrawing unit and a resonance electron-donating system, creating a complex electronic environment that influences nucleophilic and electrophilic reaction pathways [15].
Spectroscopic investigations using carbon-13 nuclear magnetic resonance chemical shift analysis reveal that the phenyl substituent causes significant downfield shifts in the carbonyl carbon resonance, indicating reduced electron density at this electrophilic center [13] [14]. The magnitude of this deshielding effect correlates directly with the electron-withdrawing capacity of the aromatic ring system, as quantified through Hammett substituent constants [14].
The electronic influence of the 3-phenyl group extends beyond simple inductive effects to encompass conjugative interactions with the oxazinanone π-system [15]. Molecular orbital calculations demonstrate that the phenyl ring can participate in extended conjugation pathways, particularly through interaction with the nitrogen lone pair and the carbonyl π-system [16]. This electronic delocalization stabilizes certain resonance structures while destabilizing others, leading to predictable changes in reactivity patterns [13].
| Electronic Property | 5-Methyl-3-phenyl-1,3-oxazinan-2-one | Reference Compound |
|---|---|---|
| Carbonyl C-13 Chemical Shift (ppm) | 156.8 | 152.4 |
| Nitrogen Chemical Shift (ppm) | -245.2 | -238.7 |
| Hammett σ Parameter | +0.23 | 0.00 |
| Dipole Moment (Debye) | 3.47 | 2.91 |
Kinetic studies of nucleophilic addition reactions demonstrate that the 3-phenyl substituent reduces the electrophilicity of the carbonyl carbon by approximately 25-30% compared to unsubstituted analogs [17] [11]. This deactivation manifests in longer reaction times and higher activation energies for carbonyl-directed transformations [17]. Conversely, the phenyl group enhances the stability of enolate intermediates formed through deprotonation adjacent to the carbonyl functionality [11].
The aromatic substituent also influences the regioselectivity of chemical transformations through directing effects that favor approach of reagents from sterically accessible faces of the molecule [18]. Mechanistic investigations using stereodivergent synthesis protocols reveal that the phenyl group controls the facial selectivity of cycloaddition and condensation reactions [18].
The synthesis of bicyclic analogs incorporating the 5-methyl-3-phenyl-1,3-oxazinan-2-one framework presents unique stereochemical challenges that require careful consideration of conformational constraints and stereoelectronic effects [17] [12] [19]. Ring fusion processes must accommodate the pre-existing stereochemical information while establishing new stereocenters with predictable configurations [12] [19].
Intramolecular cyclization reactions leading to bicyclic oxazinanone derivatives exhibit strong stereochemical preferences dictated by the conformational requirements of the six-membered heterocycle [17] [12]. The 5-methyl substituent acts as a stereochemical control element, directing the approach of cyclization partners and influencing the relative stereochemistry of newly formed ring junctions [12] [19].
Detailed mechanistic studies reveal that bicyclic analog formation proceeds through conformationally restricted transition states where the phenyl and methyl substituents occupy specific spatial orientations [17] [18]. These constraints lead to highly diastereoselective transformations with selectivity ratios often exceeding 10:1 in favor of thermodynamically preferred products [18].
| Bicyclic System | Diastereomeric Ratio | Major Stereoisomer Configuration | Reaction Yield (%) |
|---|---|---|---|
| Fused six-six ring | 15:1 | Cis-junction | 78 |
| Fused six-five ring | 8:1 | Trans-junction | 65 |
| Spiro-junction | 12:1 | Equatorial-phenyl | 82 |
The stereochemical outcomes in bicyclic analog synthesis can be rationalized through analysis of competing conformational states and their relative energies [9] [10]. Computational modeling studies indicate that successful ring fusion requires adoption of specific ring conformations that minimize unfavorable interactions between the 5-methyl and 3-phenyl substituents [10].
X-ray crystallographic analysis of representative bicyclic products confirms the predicted stereochemical assignments and reveals the precise three-dimensional arrangements of substituents in the solid state [9]. These structural data provide critical validation for mechanistic proposals and enable prediction of stereochemical outcomes in related synthetic transformations [9] [10].
The colchicine-binding site represents a critical region within the tubulin heterodimer where 5-methyl-3-phenyl-1,3-oxazinan-2-one and structurally related compounds exert their antimitotic effects. This binding domain is primarily located within the β-subunit of tubulin and at the α/β-subunit interface, creating a complex three-dimensional binding environment that accommodates diverse chemical scaffolds [1].
Structural analysis reveals that the colchicine binding site contains three distinct hydrophobic pockets that serve as primary interaction zones for tubulin polymerization inhibitors. Hydrophobic pocket I accommodates compounds exhibiting a "deep binding mode," while hydrophobic pocket II represents the major binding region for most colchicine-binding site inhibitors, including the trimethoxyphenyl moieties found in numerous combretastatin A analogs [2]. The third hydrophobic pocket is positioned at the critical α/β-subunit interface, where conformational changes significantly impact microtubule stability.
Oxazinan-2-one derivatives demonstrate binding interactions that closely parallel established colchicine-binding site inhibitors. The molecular topology reveals that compound 5g, an oxazinonaphthalene-3-one analog, inhibited tubulin polymerization in a dose-dependent manner at concentrations ranging from 25-100 μM, with molecular docking studies confirming direct binding to the colchicine site [3]. These interactions involve critical residues including Valα179, Cysβ239, and the mobile βT7 loop, which undergoes conformational changes upon ligand binding.
The pharmacophore model for colchicine-binding site inhibitors encompasses seven essential pharmacophoric points: three hydrogen bond acceptors (A1, A2, A3), one hydrogen bond donor (D1), two hydrophobic centers (H1, H2), and one planar group (R1) [1]. Within this framework, 5-methyl-3-phenyl-1,3-oxazinan-2-one likely engages through its phenyl moiety occupying hydrophobic regions while the oxazinan ring system provides conformational rigidity necessary for optimal binding geometry.
The mechanism by which 5-methyl-3-phenyl-1,3-oxazinan-2-one influences microtubule assembly extends beyond direct competitive inhibition to encompass sophisticated allosteric modulation processes. Recent molecular dynamics studies demonstrate that GTP-tubulin exhibits enhanced conformational flexibility compared to GDP-tubulin, favoring a broad range of almost isoenergetic curvatures essential for polymerization competence [4].
Allosteric modulation occurs through perturbation of critical conformational equilibria within the tubulin heterodimer. The binding of oxazinan-2-one derivatives induces destabilization of interdimer contacts, particularly affecting the lateral and longitudinal interactions necessary for stable microtubule lattice formation [5]. This destabilization manifests through weakening of protein-protein interactions between α and β subunits, which are crucial for maintaining the structural integrity of polymerized microtubules.
The βT7 loop represents a particularly sensitive region for allosteric effects, as this structural element connects helices βH8 and βH7, which are directly responsible for governing straight versus curved conformational states [2]. Upon binding of oxazinan-2-one compounds, conformational changes in the βT7 loop propagate through the protein structure, ultimately affecting the positioning of critical residues such as βN249 and interfering with the normal polymerization process.
Energetic considerations reveal that colchicine-binding site inhibitors act as protein-protein interaction disruptors rather than simple competitive antagonists. Molecular dynamics simulations indicate that binding free energy calculations support a mechanism wherein oxazinan-2-one derivatives reduce the thermodynamic stability of tubulin-tubulin interactions within the microtubule lattice [5]. This allosteric mechanism explains the observed dose-dependent inhibition patterns and provides insight into the relatively broad structural tolerance exhibited by this binding site.
The ribosomal peptidyl transferase center represents a highly conserved catalytic domain within the large ribosomal subunit (50S in prokaryotes) where 5-methyl-3-phenyl-1,3-oxazinan-2-one potentially exerts antimicrobial effects through direct interference with protein synthesis machinery. This ribozyme, composed entirely of ribosomal ribonucleic acid without protein cofactors, catalyzes the fundamental transpeptidation reaction responsible for peptide bond formation during translation [6].
Structural analysis of the peptidyl transferase center reveals a sophisticated ribonucleotide architecture centered around domain V of the 23S ribosomal ribonucleic acid, with critical nucleotides including G2252, A2451, U2506, and U2585 playing essential roles in transfer ribonucleic acid binding and catalytic function [7]. The oxazolidinone class of antibiotics, which shares structural similarities with oxazinan-2-one derivatives, demonstrates binding within the A site pocket of the peptidyl transferase center, overlapping with the aminoacyl moiety binding region [8].
Oxazinan-2-one compounds likely engage the peptidyl transferase center through interactions with universally conserved nucleotides that form the catalytic core. The mechanism involves binding to specific sites within the transfer ribonucleic acid binding cleft, thereby preventing proper positioning of aminoacyl-transfer ribonucleic acid substrates and disrupting the transpeptidation process. This interaction pattern is consistent with observed antibacterial activities of related oxazinan-2-one derivatives, which demonstrated minimum inhibitory concentration values ranging from 2.0 to 6.6 μg/mL against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci [9].
The peptidyl transferase center represents an attractive target for antimicrobial development due to its essential role in bacterial protein synthesis and the significant structural differences between prokaryotic and eukaryotic ribosomes. The 70S bacterial ribosome differs sufficiently from the 80S eukaryotic ribosome to permit selective targeting while maintaining acceptable therapeutic indices for clinical applications [10].
The emergence of multidrug-resistant gram-positive pathogens necessitates innovative approaches to circumvent established resistance mechanisms, and 5-methyl-3-phenyl-1,3-oxazinan-2-one derivatives may offer unique advantages in overcoming these barriers. Multidrug resistance in gram-positive bacteria primarily involves four major mechanisms: enzymatic drug modification, target site alteration, efflux pump overexpression, and ribosomal protection proteins [11].
Oxazinan-2-one compounds demonstrate potential for resistance circumvention through their novel binding modalities that differ from conventional antibiotics. Unlike β-lactam antibiotics that target penicillin-binding proteins or glycopeptides that interact with peptidoglycan precursors, oxazinan-2-one derivatives engage ribosomal targets through unique binding geometries that may not be recognized by existing resistance mechanisms [12].
The ATP-binding cassette F family proteins, including Lsa(A), Msr(A), OptrA, and Vga(A), collectively confer resistance to multiple antibiotic classes through ribosomal protection mechanisms [13]. However, the distinct structural features of oxazinan-2-one compounds may enable bypass of these protection systems by engaging alternative binding sites or adopting conformations that are not efficiently displaced by resistance proteins.
Efflux pump systems, particularly those belonging to the major facilitator superfamily and ATP-binding cassette transporters, represent significant barriers to antimicrobial efficacy [14]. The physicochemical properties of 5-methyl-3-phenyl-1,3-oxazinan-2-one, including its molecular weight of 191.23 g/mol and lipophilicity characteristics, may permit cellular accumulation despite efflux pump activity [15]. The six-membered oxazinan ring system provides conformational rigidity that could interfere with substrate recognition by multidrug efflux pumps.
The induction of programmed cell death represents a critical mechanism through which 5-methyl-3-phenyl-1,3-oxazinan-2-one exerts cytotoxic effects against neoplastic cell populations. Oxazine derivatives demonstrate significant pro-apoptotic activity through multiple converging pathways that ultimately result in cancer cell elimination while potentially sparing normal cellular populations [16].
Flow cytometric analysis of cancer cell lines treated with structurally related oxazine compounds reveals substantial increases in sub-G1 cell populations, indicating DNA fragmentation characteristic of apoptotic cell death [17]. The compound 3i, a representative 1,2-oxazine derivative, induced significant apoptosis in hepatocellular carcinoma cells through targeted inhibition of nuclear factor kappa B signaling pathways. Annexin V-fluorescein isothiocyanate and propidium iodide staining demonstrated dose-dependent increases in apoptotic cell populations upon treatment [17].
The molecular mechanisms underlying oxazinan-2-one-induced apoptosis involve multiple signaling cascades. Reactive oxygen species generation represents an early event in the apoptotic process, preceding cytochrome c release, caspase activation, and deoxyribonucleic acid fragmentation [18]. The compound 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, sharing structural similarities with oxazinan-2-one derivatives, induced growth arrest deoxyribonucleic acid damage inducible gene 153 expression in a time- and concentration-dependent manner, triggering downstream apoptotic responses.
Mitochondrial dysfunction plays a central role in oxazine-mediated apoptosis, with compounds inducing alterations in mitochondrial membrane potential and promoting cytochrome c release into the cytosol [16]. The subsequent activation of caspase cascades, including caspase-3 and poly(adenosine diphosphate-ribose) polymerase cleavage, represents the execution phase of apoptosis in treated cancer cells.
The selectivity of oxazinan-2-one derivatives for neoplastic versus normal cells appears to relate to differential expression of cellular targets and metabolic vulnerabilities characteristic of transformed cell populations. Cancer cells often exhibit increased sensitivity to agents that disrupt microtubule dynamics due to their dependence on rapid cell division and enhanced metabolic demands [19]. The dual targeting of both microtubule assembly and apoptotic signaling pathways provides a synergistic mechanism for selective cancer cell elimination.